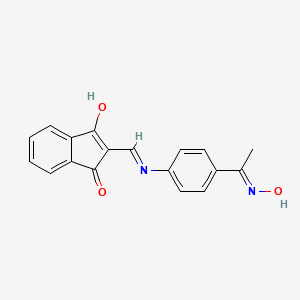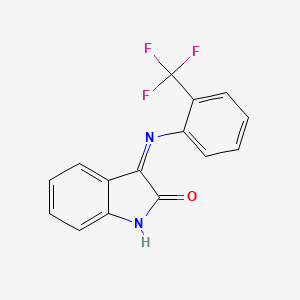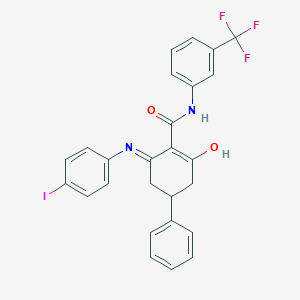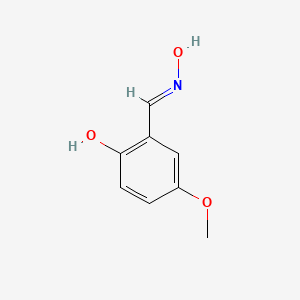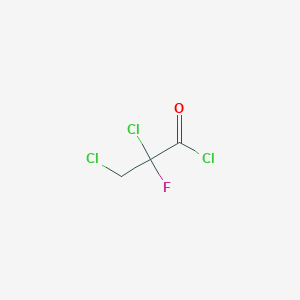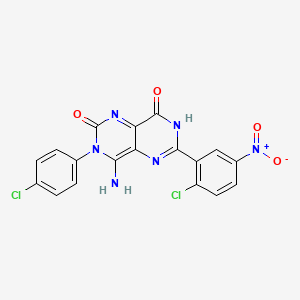
2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione, commonly referred to as 2-PEDC, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is an important precursor for the synthesis of other organic compounds, and it is also used as a reagent in many organic reaction processes. It has been extensively studied in recent years due to its unique properties, and its use in the synthesis of other organic compounds has been increasing.
Applications De Recherche Scientifique
2-PEDC has a wide range of applications in scientific research and laboratory experiments. It has been used in the synthesis of organic compounds, such as polymers, and it has also been used as a reagent in many organic reaction processes. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and antineoplastic agents. In addition, it has been used in the synthesis of materials for medical devices, such as stents and catheters.
Mécanisme D'action
The mechanism of action of 2-PEDC is not fully understood, but it is believed to involve the formation of a reactive intermediate, which is then attacked by a nucleophile. The reaction is believed to involve the formation of a cyclic transition state, in which the nitrogen atom of the ethylenediamine is replaced by the oxygen atom of the 2-pyridinecarboxaldehyde. The reaction is then followed by the formation of a product, which is the 2-PEDC.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-PEDC are not fully understood, but it is believed to have some effect on the metabolism of certain compounds. It has been shown to have an inhibitory effect on the metabolism of some drugs, such as antifungal agents, and it has also been shown to have an inhibitory effect on the metabolism of some hormones, such as testosterone. It has also been shown to have some effect on the metabolism of certain vitamins, such as vitamin E.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-PEDC in laboratory experiments is that it is a relatively inexpensive reagent, and it is also relatively easy to synthesize. It is also a very stable compound, and it is not easily oxidized or hydrolyzed. The main limitation of using 2-PEDC in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain applications.
Orientations Futures
There are a number of potential future directions for 2-PEDC research. One potential direction is the development of new synthetic methods for the synthesis of 2-PEDC and other related compounds. Another potential direction is the development of new applications for 2-PEDC, such as in the synthesis of pharmaceuticals, medical devices, and other materials. Additionally, further research into the biochemical and physiological effects of 2-PEDC could lead to new insights into its potential therapeutic uses. Finally, further research into the mechanism of action of 2-PEDC could lead to new insights into its potential uses in organic synthesis.
Méthodes De Synthèse
2-PEDC can be synthesized from 2-pyridyl ethylamine, which is prepared by the reaction of ethylenediamine and 2-pyridinecarboxaldehyde. The reaction is a nucleophilic substitution reaction, in which the nitrogen atom of the ethylenediamine is replaced by the oxygen atom of the 2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is 2-PEDC. The reaction can also be carried out in the presence of a catalyst, such as a transition metal complex.
Propriétés
IUPAC Name |
3-hydroxy-2-(2-pyridin-2-ylethyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-5-3-6-14(18)12(13)10-15-9-7-11-4-1-2-8-16-11/h1-2,4,8,10,17H,3,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGUVSYXPSUKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NCCC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)


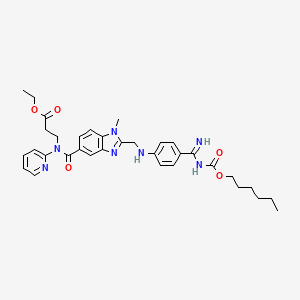
![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)
